molecular formula C26H21NO5S2 B4554123 [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate

Cat. No.: B4554123
M. Wt: 491.6 g/mol
InChI Key: ZMAYIIFKEWQHPH-UCQKPKSFSA-N
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Description

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate is a useful research compound. Its molecular formula is C26H21NO5S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methoxybenzoate is 491.08611512 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One of the primary applications of thiazolidinone derivatives is in the development of anticancer agents. Compounds featuring the thiazolidinone moiety have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing the benzothiazole moiety were tested against various cancer cell lines, including leukemia, melanoma, and breast cancer, showing significant activity in some cases (Havrylyuk et al., 2010).

Photosensitizers for Photodynamic Therapy

Thiazolidinone derivatives have also been explored for their potential as photosensitizers in photodynamic therapy, a treatment modality for cancer. New zinc phthalocyanine derivatives substituted with thiazolidinone groups exhibited high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Aldose Reductase Inhibitors

Thiazolidinone derivatives have been synthesized as potential aldose reductase inhibitors, with relevance in the treatment of diabetic complications. These compounds showed promising inhibitory activity, highlighting their potential as novel drugs for managing diabetic complications (Ali et al., 2012).

Antimicrobial and Antimycobacterial Activity

The thiazolidinone class of compounds has shown significant antimicrobial and antimycobacterial activities. Synthesis of novel thiazolidinone derivatives and their evaluation against various bacteria and fungi demonstrated their potential as antimicrobial agents, with some compounds exhibiting high activity against Mycobacterium tuberculosis (Küçükgüzel et al., 2002).

Nematocidal Activity

Research into thiazolidinone derivatives has extended to agricultural applications, including the development of nematicides. Novel oxadiazole derivatives with a thiazolidinone amide moiety showed good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential for agricultural pest management (Liu et al., 2022).

Properties

IUPAC Name

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S2/c1-30-20-10-6-9-19(15-20)25(29)32-21-12-11-18(13-22(21)31-2)14-23-24(28)27(26(33)34-23)16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAYIIFKEWQHPH-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate

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